molecular formula C13H16O3 B14321964 Benzoic acid;3,3-dimethylbut-1-yn-1-ol CAS No. 104911-35-5

Benzoic acid;3,3-dimethylbut-1-yn-1-ol

Katalognummer: B14321964
CAS-Nummer: 104911-35-5
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: YPLJBGGIXQPFEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;3,3-dimethylbut-1-yn-1-ol is a compound that combines the structural features of benzoic acid and 3,3-dimethylbut-1-yn-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 3,3-dimethylbut-1-yn-1-ol is an alkyne with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;3,3-dimethylbut-1-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with 3,3-dimethylbut-1-yn-1-ol under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;3,3-dimethylbut-1-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce corresponding alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

Benzoic acid;3,3-dimethylbut-1-yn-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of benzoic acid;3,3-dimethylbut-1-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the alkyne and hydroxyl groups allows it to form covalent bonds with target molecules, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzoic acid;3,3-dimethylbut-1-yn-1-ol include:

    Benzoic acid: A simple aromatic carboxylic acid.

    3,3-Dimethylbut-1-yn-1-ol: An alkyne with a hydroxyl group.

    Phenylacetylene: An aromatic alkyne.

    Propargyl alcohol: An alkyne with a hydroxyl group

Uniqueness

This compound is unique due to its combination of aromatic, alkyne, and hydroxyl functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

104911-35-5

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

benzoic acid;3,3-dimethylbut-1-yn-1-ol

InChI

InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-6(2,3)4-5-7/h1-5H,(H,8,9);7H,1-3H3

InChI-Schlüssel

YPLJBGGIXQPFEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C#CO.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.